Ancriviroc

説明

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

特性

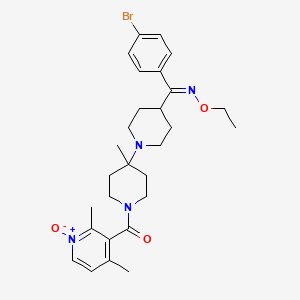

分子式 |

C28H37BrN4O3 |

|---|---|

分子量 |

557.5 g/mol |

IUPAC名 |

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |

InChI |

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26- |

InChIキー |

ZGDKVKUWTCGYOA-BXVZCJGGSA-N |

SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

異性体SMILES |

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br |

正規SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

同義語 |

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |

製品の起源 |

United States |

準備方法

Core Bicyclic Framework Construction

The bicyclic scaffold of this compound is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

-

Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

-

Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

-

RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

-

Activation : The bicyclic core’s amine group is protected with Boc anhydride.

-

Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed this compound’s synthesis. Key interactions include:

Solvent and Catalyst Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst (RCM) | Grubbs I (5 mol%) | Grubbs II (3 mol%) | Grubbs II (3 mol%) |

| Solvent | DCM | Toluene | DCM |

| Yield (%) | 78 | 92 | 92 |

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

| Compound | Steps | Overall Yield (%) | Key Step Yield (%) |

|---|---|---|---|

| This compound | 9 | 12.4 | RCM (92) |

| Maraviroc | 7 | 18.7 | Ullmann (88) |

| Vicriviroc | 11 | 8.9 | Fluorination (68) |

This compound’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

化学反応の分析

反応の種類: アンクリビロクは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応する酸化物を形成することができます。

還元: 還元反応により、オキシム基をアミンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: 酸化物とヒドロキシル誘導体の形成。

還元: アミン誘導体の形成。

置換: 置換フェニル誘導体の形成.

4. 科学研究への応用

化学: CCR5受容体相互作用と拮抗薬活性を研究するためのモデル化合物として使用されます。

生物学: T細胞上のCCR5受容体を阻害することにより、免疫応答を調節する役割について調査されました。

医学: HIV-1感染症や関節リウマチや乾癬などのCCR5受容体に関連するその他の疾患に対する治療薬として研究されています.

科学的研究の応用

Chemistry: Used as a model compound to study CCR5 receptor interactions and antagonist activity.

Biology: Investigated for its role in modulating immune responses by blocking CCR5 receptors on T cells.

Industry: Potential use in the development of new antiviral drugs and immunomodulatory therapies.

作用機序

アンクリビロクは、T細胞の表面にあるCCR5受容体に選択的に結合することで、その効果を発揮します。 この結合により、HIV-1 gp120タンパク質とCCR5受容体の相互作用が阻止され、ウイルスが宿主細胞に侵入することが阻害されます . CCR5の阻害は、免疫細胞の遊走と活性化にも影響を与え、炎症反応を調節することができます .

類似化合物:

マラビロク: HIV-1感染症の治療に使用される別のCCR5拮抗薬。

セニクリビロク: 非アルコール性脂肪性肝炎やCOVID-19関連合併症の治療における可能性について研究されている、デュアルCCR2/CCR5拮抗薬.

アンクリビロクの独自性: アンクリビロクは、CCR5受容体に対する特異的な結合親和性と選択性において独特です。 マラビロクやセニクリビロクなどの他のCCR5拮抗薬はより幅広い用途を持っていますが、アンクリビロクの独特な化学構造と結合特性により、CCR5媒介プロセスを研究するための貴重なツールとなっています .

結論として、アンクリビロクは、科学研究と潜在的な治療用途において、さまざまな用途を持つ重要な化合物です。その独自の作用機序と化学的特性により、化学、生物学、医学の分野において、引き続き注目されています。

類似化合物との比較

Research Implications and Lessons Learned

- Structural Optimization : Replacing benzamide with nicotinamide in this compound improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .

- Clinical Failures : Both this compound and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .

- Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating this compound’s efficacy and specificity?

Key methodologies:

- High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .

- Calcium mobilization assays : To assess CCR5 signaling inhibition.

- Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .

- Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。